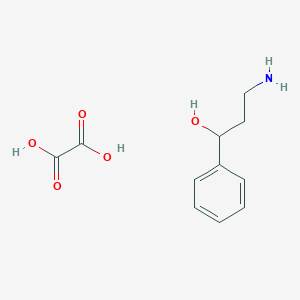
3-Amino-1-phenylpropan-1-ol oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-phenylpropan-1-ol oxalate is a chemical compound with the molecular formula C11H15NO5 . It is used for research purposes . It is also known as β-hydroxyamphetamine, and is a member of the phenethylamine and amphetamine chemical classes .
Physical And Chemical Properties Analysis
3-Amino-1-phenylpropan-1-ol oxalate is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at room temperature .Scientific Research Applications
Enzymatic Resolution and Asymmetric Synthesis
One significant application of 3-Amino-1-phenylpropan-1-ol derivatives is in the enzymatic resolution process, which is a critical step in the asymmetric synthesis of compounds like (S)-dapoxetine. The use of Candida antarctica lipase A (CAL-A) for the transesterification of 3-amino-3-phenyl-1-tert-butyldimethylsilyloxy-propan-1-ol showcases its importance in obtaining valuable intermediates for pharmaceutical synthesis with high enantiomeric excess (Torre, Gotor‐Fernández, & Gotor, 2006).
Phenylpropanoids in Plants
Phenylpropanoids, derived from phenylalanine, play a vital role in plant development, defense mechanisms, and human health. Research on the structure, function, and biosynthetic pathways of phenylpropanoids highlights the diverse biological activities of these compounds. The regulation of phenylpropanoid biosynthesis involves complex mechanisms, including the role of miR828 and R2R3-MYBs, which are critical for understanding plant biochemistry and potential applications in enhancing crop resilience and nutritional value (Deng & Lu, 2017).
Catalytic Enantioselective Reduction
The development of catalytic processes for the enantioselective reduction of β-amino ketones to produce chiral intermediates for antidepressants underlines another application. Mutations in carbonyl reductase enzymes have been engineered to improve the yield and enantiomeric excess of chiral 3-(dimethylamino)-1-phenylpropan-1-ol, highlighting the intersection of biotechnology and chemical synthesis for therapeutic development (Zhang et al., 2015).
Polyamine Metabolism and Cellular Growth
Investigations into the effect of 1-amino-oxy-3-aminopropane on polyamine metabolism provide insights into cellular growth mechanisms, particularly in the context of inhibiting polyamine-biosynthetic enzymes. Such studies are essential for understanding cellular regulation and potential therapeutic targets for diseases characterized by uncontrolled cell proliferation (Poulin, Secrist, & Pegg, 1989).
Safety and Hazards
properties
IUPAC Name |
3-amino-1-phenylpropan-1-ol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.C2H2O4/c10-7-6-9(11)8-4-2-1-3-5-8;3-1(4)2(5)6/h1-5,9,11H,6-7,10H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOSHWIDUCMPHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-phenylpropan-1-ol oxalate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[[(E)-2-cyano-3-[4-methoxy-3-(4-methoxybenzoyl)oxyphenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2819827.png)
![methyl 2-(2-(6-(methoxymethyl)-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamido)benzoate](/img/structure/B2819828.png)
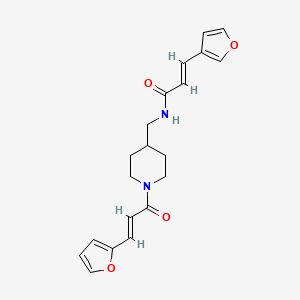
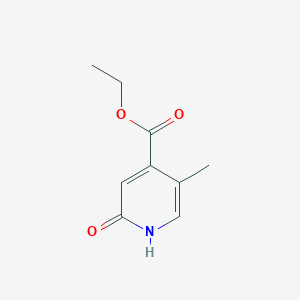
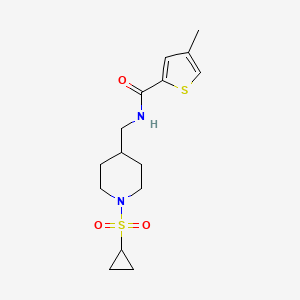
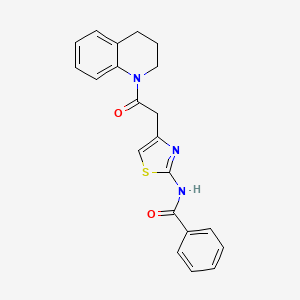
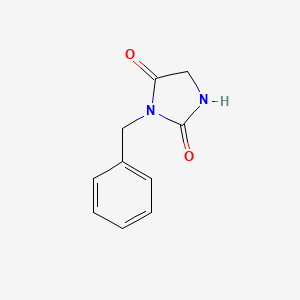
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2819838.png)
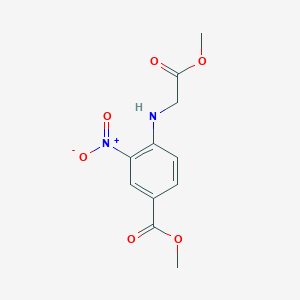
![1-(4-Chlorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B2819840.png)
![3-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one](/img/structure/B2819841.png)
![3-((4-bromophenyl)sulfonyl)-N-(furan-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2819847.png)
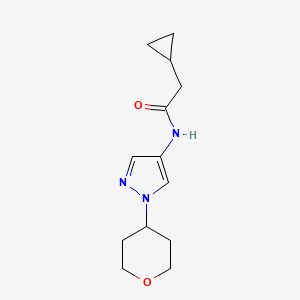
![N-({1-[(4-methylphenyl)methyl]benzimidazol-2-yl}methyl)butanamide](/img/structure/B2819850.png)